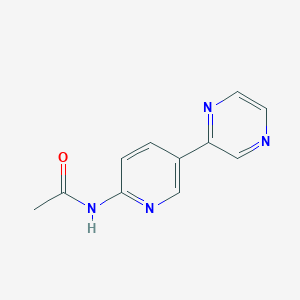

N-(5-(Pyrazin-2-yl)pyridin-2-yl)acetamide

Description

Contextualization of Pyridine (B92270) and Pyrazine (B50134) Scaffolds in Molecular Design

Pyridine and pyrazine are fundamental building blocks in the realm of heterocyclic chemistry, each contributing unique electronic and structural features to the molecules they are part of. The pyridine ring, a six-membered aromatic heterocycle with one nitrogen atom, is a ubiquitous scaffold in a vast array of pharmaceuticals and functional materials. researchgate.netresearchgate.netnih.gov Its prevalence is due to its ability to engage in hydrogen bonding, its polar nature which can enhance solubility, and its capacity to be readily functionalized at various positions, allowing for the fine-tuning of a molecule's properties. researchgate.netnih.gov

Similarly, pyrazine, a six-membered aromatic ring with two nitrogen atoms in a 1,4-arrangement, is a key component in many biologically active compounds. mdpi.com The presence of a second nitrogen atom further modulates the electronic properties of the ring system, often imparting unique biological activities. mdpi.com Computational studies have underscored the favorable drug-target interactions associated with pyrazine-containing molecules, validating its incorporation in drug design campaigns. mdpi.com The combination of these two distinct heterocyclic systems into a single molecular entity, as seen in N-(5-(Pyrazin-2-yl)pyridin-2-yl)acetamide, creates a biheteroaryl structure with a rich chemical space to be explored. The synergy between the electron-deficient nature of the pyrazine ring and the versatile reactivity of the pyridine ring can lead to novel compounds with unique photophysical or biological profiles.

Rationale for Comprehensive Investigation of this compound

The rationale for a thorough investigation of this compound stems from the promising combination of its constituent parts. The fusion of pyridine and pyrazine rings has led to the discovery of potent inhibitors of various enzymes, such as vascular endothelial growth factor receptor-2 (VEGFR-2), which is implicated in pathological angiogenesis. acs.org This suggests that the pyrazinyl-pyridine core of the target molecule could serve as a valuable pharmacophore.

The acetamide (B32628) portion of the molecule introduces a functional group that is amenable to further chemical elaboration, allowing for the creation of a library of derivatives with diverse properties. The synthesis of related N-(pyrazin-2-yl)acetamide compounds has been reported in the literature, indicating that the synthesis of the title compound is likely feasible through established synthetic methodologies, such as the coupling of an aminopyridine derivative with an appropriate pyrazine-containing carboxylic acid or its activated derivative. researchgate.nettandfonline.comresearchgate.netmdpi.com A comprehensive study would involve not only its synthesis and characterization but also an exploration of its potential biological activities and material properties.

Overview of Current Research Trajectories and Unexplored Scientific Avenues

While direct research on this compound appears to be limited, the broader field of pyrazine and pyridine chemistry is vibrant and continually expanding. Current research trajectories include the development of novel synthetic methods for the construction of substituted pyridine and pyrazine derivatives, the exploration of their applications in medicinal chemistry as anticancer, antibacterial, and antiviral agents, and their use in the development of new materials with interesting optical and electronic properties. nih.govnih.gov

Unexplored scientific avenues for this compound are plentiful. A systematic investigation into its biological activity against a panel of disease-relevant targets would be a logical first step. Given the precedence of related structures, exploring its potential as a kinase inhibitor is a particularly promising direction. acs.org Furthermore, the photophysical properties of this biheteroaryl system have not been investigated. Its extended π-system suggests that it may possess interesting fluorescence or phosphorescence characteristics, making it a candidate for applications in organic light-emitting diodes (OLEDs) or as a fluorescent probe. The synthesis and evaluation of a series of derivatives with modifications to the acetamide linker or the heterocyclic rings could unlock a wide range of new applications and significantly contribute to the fields of medicinal and materials chemistry.

Structure

3D Structure

Properties

Molecular Formula |

C11H10N4O |

|---|---|

Molecular Weight |

214.22 g/mol |

IUPAC Name |

N-(5-pyrazin-2-ylpyridin-2-yl)acetamide |

InChI |

InChI=1S/C11H10N4O/c1-8(16)15-11-3-2-9(6-14-11)10-7-12-4-5-13-10/h2-7H,1H3,(H,14,15,16) |

InChI Key |

JLTSAFCQTMGFDL-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=NC=C(C=C1)C2=NC=CN=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemodivergent Strategies for N 5 Pyrazin 2 Yl Pyridin 2 Yl Acetamide

Retrosynthetic Analysis and Strategic Disconnections for Core Scaffold Assembly

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available precursors. For N-(5-(pyrazin-2-yl)pyridin-2-yl)acetamide, the primary disconnection is the amide bond, which simplifies the molecule to 5-(pyrazin-2-yl)pyridin-2-amine and an acetylating agent. This approach is a common and effective strategy in the synthesis of N-acyl compounds.

A second key disconnection targets the C-C bond between the pyridine (B92270) and pyrazine (B50134) rings. This bond can be retrosynthetically cleaved to yield a 5-halopyridin-2-amine and a pyrazinyl organometallic species (e.g., a boronic acid or stannane) or a 2-halopyrazine and a pyridinyl organometallic species. This strategy leverages powerful cross-coupling reactions to construct the bi-heterocyclic core.

An alternative disconnection could involve the C-N bond of the pyridine ring, suggesting a nucleophilic aromatic substitution (SNAr) pathway where a dihalopyridine reacts with aminopyrazine, or vice-versa. However, the reactivity and selectivity of such reactions can be challenging to control.

These disconnections lead to two primary synthetic strategies:

Strategy A: Construction of the pyrazinyl-pyridine core via a cross-coupling reaction, followed by amidation.

Strategy B: Formation of the pyridine or pyrazine ring as the final step on a pre-functionalized precursor.

Development of Novel Synthetic Pathways to this compound

Building upon the retrosynthetic analysis, several synthetic pathways can be devised, primarily focusing on the efficient construction of the core scaffold through modern cross-coupling and bond-forming reactions.

Carbon-Carbon Coupling Reactions (e.g., Suzuki, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C bonds between aromatic and heteroaromatic rings.

Suzuki-Miyaura Coupling: This is a versatile and widely used method for the synthesis of biaryl and heterobiaryl compounds. researchgate.net The reaction typically involves the coupling of a halide (or triflate) with a boronic acid or its ester in the presence of a palladium catalyst and a base. For the synthesis of the 5-(pyrazin-2-yl)pyridin-2-amine intermediate, two main routes are viable:

Route 1: Coupling of a 5-halopyridin-2-amine with pyrazine-2-boronic acid. The amino group on the pyridine ring can be protected to avoid side reactions, although in many cases, the reaction can proceed with the free amine.

Route 2: Coupling of a 2-halopyrazine with a 5-(boronic acid)-pyridin-2-amine derivative.

The choice of route may depend on the availability and stability of the starting materials. The Suzuki-Miyaura reaction is known for its tolerance of a wide range of functional groups and generally provides good to excellent yields. researchgate.net

Sonogashira Coupling: While not a direct route to the target C-C bond, the Sonogashira coupling of a terminal alkyne with an aryl or vinyl halide can be a strategic step in a multi-step synthesis. organic-chemistry.orglibretexts.org For instance, a 5-ethynylpyridin-2-amine could be coupled with a 2-halopyrazine, followed by reduction of the alkyne to form the desired C-C single bond. This approach offers an alternative disconnection strategy.

| Coupling Reaction | Reactant 1 | Reactant 2 | Catalyst System (Typical) | Key Advantages |

| Suzuki-Miyaura | 5-Bromopyridin-2-amine | Pyrazine-2-boronic acid | Pd(PPh₃)₄, K₂CO₃ | High functional group tolerance, mild reaction conditions, commercially available reagents. |

| Suzuki-Miyaura | 2-Chloropyrazine | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | PdCl₂(dppf), K₃PO₄ | Good for less reactive chlorides, stable boronic esters. |

| Sonogashira | 5-Ethynylpyridin-2-amine | 2-Bromopyrazine | PdCl₂(PPh₃)₂, CuI, Et₃N | Formation of a C(sp)-C(sp²) bond, which can be subsequently reduced. |

Carbon-Nitrogen Bond Formation (e.g., Amidation, Buchwald-Hartwig)

Amidation: The final step in the most logical synthetic route is the formation of the amide bond. This is typically achieved by reacting the 5-(pyrazin-2-yl)pyridin-2-amine intermediate with an acetylating agent such as acetyl chloride or acetic anhydride. The reaction is generally straightforward and high-yielding. The reaction can be performed in the presence of a base, such as pyridine or triethylamine, to neutralize the acid byproduct.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds. bohrium.comorganic-chemistry.org While not the primary route for the final amidation step, it could be employed in the synthesis of the 5-(pyrazin-2-yl)pyridin-2-amine intermediate. For example, a 5-halopyrazine could be coupled with 2-aminopyridine. However, controlling the regioselectivity and avoiding side reactions with the amino group of the aminopyridine can be challenging.

| Reaction | Reactant 1 | Reactant 2 | Reagent/Catalyst | Purpose |

| Amidation | 5-(Pyrazin-2-yl)pyridin-2-amine | Acetyl chloride | Pyridine or Et₃N | Formation of the final acetamide (B32628) product. |

| Amidation | 5-(Pyrazin-2-yl)pyridin-2-amine | Acetic anhydride | None or catalytic acid | Formation of the final acetamide product. |

| Buchwald-Hartwig | 5-Bromopyrazine | 2-Aminopyridine | Pd₂(dba)₃, Xantphos, NaOᵗBu | Alternative synthesis of the aminopyridinyl-pyrazine core. |

Heterocyclic Ring Construction and Functionalization

An alternative to coupling pre-formed heterocyclic rings is to construct one of the rings onto a functionalized precursor.

Pyridine Ring Synthesis: The pyridine ring can be constructed through various methods, such as the Hantzsch pyridine synthesis or other condensation reactions. youtube.com For example, a precursor containing a pyrazinyl-substituted β-enaminone could be cyclized with a suitable C2 synthon to form the pyridine ring.

Pyrazine Ring Synthesis: Similarly, the pyrazine ring can be formed by the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. organic-chemistry.org A pyridine derivative containing a 1,2-dicarbonyl moiety could be reacted with ethylenediamine to construct the pyrazine ring.

These methods offer a high degree of flexibility in introducing substituents onto the heterocyclic rings but often involve more synthetic steps compared to cross-coupling strategies.

Optimization of Reaction Conditions and Yields for Research Scale Synthesis

The efficiency of the synthesis of this compound is highly dependent on the optimization of the key reaction steps, particularly the C-C coupling and amidation reactions.

For the Suzuki-Miyaura coupling , several factors can be optimized to maximize the yield and purity of the product:

Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is crucial. For example, Pd(PPh₃)₄ is a common and effective catalyst, while catalysts with more specialized ligands like XPhos or SPhos may be necessary for challenging couplings.

Base: The strength and solubility of the base can significantly impact the reaction rate and yield. Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃.

Solvent: A variety of solvents can be used, with common choices being toluene, dioxane, and DMF, often in the presence of water.

Temperature: The reaction temperature is typically elevated to ensure a reasonable reaction rate, but excessive heat can lead to decomposition of the starting materials or product.

The amidation reaction is generally robust, but conditions can be optimized for specific substrates:

Acetylating Agent: Acetyl chloride is highly reactive, while acetic anhydride is a milder alternative. The choice may depend on the sensitivity of the starting material.

Solvent: Aprotic solvents such as dichloromethane, THF, or DMF are commonly used.

Temperature: The reaction is often carried out at room temperature or with gentle heating.

| Parameter | Suzuki-Miyaura Coupling | Amidation |

| Catalyst/Reagent | Pd(PPh₃)₄, PdCl₂(dppf) | Acetyl chloride, Acetic anhydride |

| Ligand | PPh₃, dppf, XPhos | Not applicable |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Pyridine, Et₃N |

| Solvent | Toluene/H₂O, Dioxane/H₂O, DMF | CH₂Cl₂, THF, DMF |

| Temperature | 80-120 °C | 0-50 °C |

Green Chemistry Principles and Sustainable Synthetic Approaches

Applying the principles of green chemistry to the synthesis of this compound can reduce its environmental impact and improve safety. merckmillipore.comsigmaaldrich.com

Atom Economy: Cross-coupling reactions like the Suzuki-Miyaura coupling generally have good atom economy. Catalytic amidation methods are being developed to replace stoichiometric activating agents, further improving atom economy. ucl.ac.ukresearchgate.net

Use of Safer Solvents: Efforts are being made to replace hazardous solvents like DMF and chlorinated solvents with greener alternatives. rsc.orgresearchgate.net For amidation reactions, solvents like 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME) are being explored. bohrium.comnih.gov

Energy Efficiency: Microwave-assisted synthesis can significantly reduce reaction times and energy consumption for both cross-coupling and amidation reactions. sigmaaldrich.com

Catalysis: The use of highly efficient catalysts at low loadings minimizes metal waste. Research into more sustainable and recyclable catalysts, such as palladium nanoparticles on solid supports, is ongoing. guildhe.ac.uk

Renewable Feedstocks: While not yet widely implemented for this specific synthesis, the long-term goal of green chemistry is to utilize renewable starting materials.

By incorporating these principles, the synthesis of this compound can be made more sustainable and environmentally friendly.

Chemodivergent Synthesis and Analog Generation from Common Precursors

The strategic functionalization of a common precursor is a cornerstone of chemodivergent synthesis, allowing for the rapid generation of a library of analogs. A particularly useful common precursor for the synthesis of this compound and its derivatives is a suitably substituted halopyridine, such as N-(5-bromopyridin-2-yl)acetamide . This intermediate can undergo a variety of palladium-catalyzed cross-coupling reactions at the bromine-substituted position and modifications at the acetamido group, providing a divergent approach to a wide array of analogs.

A plausible and efficient chemodivergent strategy would commence with a common precursor like 2-amino-5-bromopyridine . This starting material offers two key points for diversification: the amino group and the bromo substituent. Acetylation of the amino group provides the key intermediate, N-(5-bromopyridin-2-yl)acetamide . From this central scaffold, divergent pathways can be envisioned.

Pathway A: Diversification of the Heteroaryl Moiety

The bromine atom on the pyridine ring of N-(5-bromopyridin-2-yl)acetamide serves as a versatile handle for introducing various aryl and heteroaryl groups through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. By reacting the common precursor with a range of boronic acids or boronate esters, a multitude of analogs with different substituents at the 5-position of the pyridine ring can be synthesized. This allows for a systematic exploration of the chemical space around this position.

For instance, coupling with pyrazine-2-boronic acid would yield the parent compound, this compound. The reaction conditions for such transformations are typically mild and tolerant of various functional groups, making this a robust method for analog generation.

Table 1: Representative Analogs Generated via Suzuki-Miyaura Coupling from N-(5-bromopyridin-2-yl)acetamide

| Entry | Boronic Acid/Ester | Product |

| 1 | Pyrazine-2-boronic acid | This compound |

| 2 | Phenylboronic acid | N-(5-phenylpyridin-2-yl)acetamide |

| 3 | 3-Thienylboronic acid | N-(5-(thiophen-3-yl)pyridin-2-yl)acetamide |

| 4 | 4-Methylphenylboronic acid | N-(5-(p-tolyl)pyridin-2-yl)acetamide |

| 5 | 3-Methoxyphenylboronic acid | N-(5-(3-methoxyphenyl)pyridin-2-yl)acetamide |

This table is a representative example based on established Suzuki-Miyaura coupling methodologies and is intended for illustrative purposes.

Pathway B: Diversification of the Acyl Group

Another divergent approach involves the modification of the acyl group. Starting from 2-amino-5-(pyrazin-2-yl)pyridine , which can be synthesized via a Suzuki coupling of 2-aminopyridine-5-boronic acid with 2-chloropyrazine, a variety of N-acyl analogs can be prepared. This late-stage functionalization allows for the introduction of different alkyl and aryl groups to the amide moiety.

Table 2: Representative Analogs Generated via Acylation of 2-amino-5-(pyrazin-2-yl)pyridine

| Entry | Acylating Agent | Product |

| 1 | Acetic anhydride | This compound |

| 2 | Propionyl chloride | N-(5-(Pyrazin-2-yl)pyridin-2-yl)propionamide |

| 3 | Benzoyl chloride | N-(5-(Pyrazin-2-yl)pyridin-2-yl)benzamide |

| 4 | Cyclopropanecarbonyl chloride | N-(5-(Pyrazin-2-yl)pyridin-2-yl)cyclopropanecarboxamide |

| 5 | Isobutyryl chloride | N-(5-(Pyrazin-2-yl)pyridin-2-yl)isobutyramide |

This table is a representative example based on standard acylation procedures and is intended for illustrative purposes.

The principles of chemodivergent synthesis are further exemplified in the synthesis of related heterocyclic systems. For instance, a study on the reaction of α-bromoketones with 2-aminopyridine demonstrated that by tuning the reaction conditions, one could selectively obtain either N-(pyridin-2-yl)amides or 3-bromoimidazo[1,2-a]pyridines from the same set of starting materials nih.govresearchgate.netcityu.edu.hk. This highlights how subtle changes in the reaction environment can lead to significantly different molecular scaffolds, a powerful tool in the generation of diverse chemical libraries.

Advanced Structural Elucidation and Conformational Analysis of N 5 Pyrazin 2 Yl Pyridin 2 Yl Acetamide and Its Research Analogues

Single Crystal X-ray Diffraction Studies for Solid-State Molecular Conformation and Packing

While a specific crystal structure for N-(5-(Pyrazin-2-yl)pyridin-2-yl)acetamide is not available in the reviewed literature, analysis of its research analogues provides significant insight into the expected solid-state conformation and packing. Studies on compounds like 2-Phenyl-N-(pyrazin-2-yl)acetamide and 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(pyrazin-2-yl)acetamide offer a robust framework for understanding the structural characteristics.

For the analogue 2-Phenyl-N-(pyrazin-2-yl)acetamide, single-crystal X-ray diffraction reveals a monoclinic space group P 21/c. tandfonline.com The molecular structure is stabilized by an intramolecular C-H···O hydrogen bond, which forms an S(6) graph-set motif. tandfonline.com In the crystal lattice, molecules are interconnected through N-H···O and C-H···O hydrogen bonds, creating a two-dimensional network. tandfonline.com

In the case of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(pyrazin-2-yl)acetamide, the pyrimidine (B1678525) ring is inclined to the pyrazine (B50134) ring by a dihedral angle of 62.93 (15)°. nih.govnih.gov The ethanamine group (–CH2–C(=O)–NH–) is coplanar with the pyrazine ring. nih.gov The crystal structure features inversion dimers formed by pairs of N-H···N hydrogen bonds, resulting in R2(2)(8) ring motifs. nih.gov These dimers are further linked by N-H···O, N-H···N, and C-H···O hydrogen bonds, culminating in a three-dimensional supramolecular architecture. nih.goviucr.org

Table 1: Crystallographic Data for an Analogue of this compound

| Parameter | 2-Phenyl-N-(pyrazin-2-yl)acetamide tandfonline.com |

|---|---|

| Molecular Formula | C12H11N3O |

| Crystal System | Monoclinic |

| Space Group | P 21/c |

| a (Å) | 8.1614(10) |

| b (Å) | 14.9430(13) |

| c (Å) | 9.3877(9) |

| **β (°) ** | 103.653(12) |

| Volume (ų) | 1111.1(2) |

| Z | 4 |

| Final R-value | 0.0465 |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation and Dynamics

NMR spectroscopy is a powerful tool for determining the structure of molecules in solution. For the analogue 2-Phenyl-N-(pyrazin-2-yl)acetamide, the 1H NMR spectrum showed a singlet at δ 3.77 ppm, corresponding to the two protons of the methylene group (–CH2–) in the amide moiety. researchgate.net Signals for the pyrazine protons were observed as two doublets at δ 8.34 ppm (J = 2.4 Hz) and δ 9.27 ppm (J = 1.6 Hz), along with a doublet of doublets at δ 8.40 ppm. researchgate.net

Two-Dimensional NMR Techniques (e.g., NOESY, ROESY) for Spatial Proximity Analysis

Two-dimensional NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are instrumental in determining the three-dimensional structure of molecules in solution. These methods detect through-space interactions between protons that are in close proximity (typically < 5 Å), which allows for the mapping of spatial relationships between different parts of the molecule. youtube.com For a molecule like this compound, a NOESY or ROESY spectrum would be crucial for establishing the relative orientation of the pyrazinyl and pyridinyl rings and the conformation of the acetamide (B32628) linker. Cross-peaks in the spectrum would indicate spatial proximity between specific protons on the different aromatic rings and the amide group. researchgate.net

Variable Temperature NMR Studies for Conformational Equilibria

Variable temperature (VT) NMR studies are employed to investigate the dynamics of molecular conformations. By recording NMR spectra at different temperatures, it is possible to observe changes in chemical shifts, coupling constants, and signal line shapes, which provide information about conformational exchange processes. For instance, if this compound exists in solution as an equilibrium of different conformers (e.g., due to rotation around the amide bond or the bonds connecting the aromatic rings), VT-NMR could be used to determine the thermodynamic parameters of this equilibrium. At elevated temperatures, the rate of interconversion between conformers may increase, leading to the observation of averaged signals, while at lower temperatures, the exchange may slow down, allowing for the resolution of signals for individual conformers. nih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Specific Functional Group Environment Probing

Vibrational spectroscopy provides detailed information about the functional groups present in a molecule. In the FT-IR spectrum of the analogue 2-Phenyl-N-(pyrazin-2-yl)acetamide, characteristic absorption bands were observed and assigned. researchgate.net The aromatic and aliphatic C-H stretching vibrations were found at 3051 cm⁻¹ and 2864 cm⁻¹, respectively. researchgate.net Key stretching vibrations for the carbonyl (C=O), C=N, and C=C groups were identified at 1662 cm⁻¹, 1554 cm⁻¹, and 1409 cm⁻¹, respectively. researchgate.net These assignments are supported by computational studies, which show good agreement between experimental and theoretical vibrational frequencies. nih.gov

FT-Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. For heterocyclic systems, Raman spectra are particularly useful for characterizing the vibrations of the aromatic rings. nih.govscispace.com

Table 2: Key FT-IR Vibrational Frequencies for an Analogue of this compound

| Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|

| 3051 | Aromatic C-H Stretching | researchgate.net |

| 2864 | Aliphatic C-H Stretching | researchgate.net |

| 1662 | C=O Stretching | researchgate.net |

| 1554 | C=N Stretching | researchgate.net |

| 1409 | C=C Stretching | researchgate.net |

Electronic Absorption and Emission Spectroscopy for Electronic Structure and Photophysical Properties

The electronic properties of this compound are dictated by its conjugated system of pyrazine and pyridine (B92270) rings linked by an acetamide group. UV-Visible absorption spectroscopy can probe the electronic transitions within the molecule. Typically, such aromatic systems exhibit intense absorption bands in the UV region corresponding to π→π* transitions and weaker bands at longer wavelengths corresponding to n→π* transitions associated with the nitrogen and oxygen lone pairs. mdpi.com

The introduction of different substituent groups can significantly alter the photophysical properties, including absorption maxima, emission wavelengths, and fluorescence quantum yields. mdpi.com For related pyridine-pyrazolate systems, studies have shown that the electronic properties can be tuned, leading to large Stokes shifts, which is the difference between the absorption and emission maxima. nih.gov While specific emission data for this compound is not detailed, its extended π-system suggests potential for fluorescence, which would be sensitive to solvent polarity and molecular environment.

Supramolecular Interactions and Hydrogen Bonding Network Analysis (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This technique was applied to the research analogue 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(pyrazin-2-yl)acetamide to analyze its supramolecular features. nih.goviucr.org The analysis partitions the crystal space into regions where the electron distribution of a promolecule dominates the pro-crystal electron density.

Computational and Theoretical Investigations of N 5 Pyrazin 2 Yl Pyridin 2 Yl Acetamide

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental for understanding the electronic properties of a molecule. nih.govnih.gov These methods are used to optimize the molecular geometry and compute a variety of electronic descriptors that govern the molecule's stability, reactivity, and intermolecular interactions. researchgate.net For N-(5-(Pyrazin-2-yl)pyridin-2-yl)acetamide, DFT calculations, often employing a functional like B3LYP with a suitable basis set (e.g., 6-31G(d)), can elucidate its electronic landscape. nih.gov

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests higher reactivity. The distribution of these frontier orbitals reveals the likely sites for electrophilic and nucleophilic attack. In molecules with similar heterocyclic systems, the HOMO is often localized on the electron-rich portions of the aromatic rings, while the LUMO is distributed across the electron-accepting regions. nih.gov

Furthermore, DFT is used to calculate electrostatic potential (ESP) maps, which visualize the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This information is vital for predicting non-covalent interactions, such as hydrogen bonding, which are crucial for biological activity. Other properties like dipole moment, polarizability, and hyperpolarizability can also be predicted, offering insights into the molecule's behavior in electric fields and its potential for applications in nonlinear optics. nih.gov

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.9 eV | Electron-donating ability |

| LUMO Energy | -1.5 eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 5.4 eV | Chemical reactivity and stability |

| Dipole Moment (μ) | 3.5 D | Molecular polarity |

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

While quantum calculations provide a static picture of a molecule's ground state, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. chemrevlett.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a detailed understanding of conformational flexibility and interactions with the surrounding environment, such as a solvent. plos.org

For this compound, MD simulations can explore its conformational landscape by sampling different rotational states around its single bonds, particularly the amide bond and the bonds connecting the heterocyclic rings. This analysis reveals the most stable, low-energy conformations the molecule is likely to adopt in solution. Understanding the preferred three-dimensional structure is essential for predicting how it might fit into a biological receptor's binding site.

Solvation effects are also a key output of MD simulations. By simulating the molecule in a box of explicit solvent molecules (e.g., water), one can observe the formation and dynamics of the solvation shell. This includes the analysis of hydrogen bonding networks between the molecule's heteroatoms (nitrogen and oxygen) and water, which significantly influences its solubility and pharmacokinetic properties. smolecule.com Parameters such as the root-mean-square deviation (RMSD) can be monitored throughout the simulation to assess the stability of the molecule's conformation over time. chemrevlett.com

Molecular Docking and Scoring Function Analysis for Putative Biological Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). rrpharmacology.ru This method is instrumental in identifying potential biological targets for a compound and elucidating its mechanism of action at a molecular level. nih.gov For this compound, docking studies would involve placing the molecule into the active sites of various known biological targets. The structural similarity to other pyrazine (B50134) and pyridine-containing compounds suggests potential targets could include protein kinases, histone deacetylases (HDACs), and receptors involved in neurological pathways. smolecule.comsemanticscholar.org

The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site. Each of these "poses" is then evaluated using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). plos.org Lower scores typically indicate more favorable binding. The best-scoring poses provide a hypothesis for the binding mode, which can be further analyzed.

Following a successful docking run, the resulting ligand-protein complex is analyzed in detail to profile the specific interactions that stabilize the binding. chemrevlett.com For this compound, this would involve identifying:

Hydrogen Bonds: The nitrogen atoms in the pyrazine and pyridine (B92270) rings, as well as the amide group's oxygen and N-H, are potential hydrogen bond donors and acceptors. smolecule.com Docking studies on similar compounds show these groups frequently form critical hydrogen bonds with amino acid residues in the hinge region of kinase active sites or with catalytic residues in other enzymes. smolecule.com

Hydrophobic Interactions: The aromatic pyrazine and pyridine rings can engage in hydrophobic and π-π stacking interactions with nonpolar amino acid side chains like phenylalanine, tyrosine, and tryptophan.

This detailed interaction map is crucial for understanding the basis of molecular recognition and for designing future analogues with improved potency and selectivity. semanticscholar.org

| Putative Target | Binding Score (kcal/mol) | Key Interacting Residues | Primary Interaction Type |

|---|---|---|---|

| Protein Kinase (e.g., EGFR) | -8.5 | Met793, Leu718 | Hydrogen Bond (Hinge) |

| HDAC1 | -7.9 | His142, Phe207 | Zinc Coordination, π-π Stacking |

| Monoamine Oxidase B (MAO-B) | -8.1 | Tyr435, Ile199 | Hydrogen Bond, Hydrophobic |

In cases where a specific biological target is not known, computational methods can be used to predict potential binding sites on receptor surfaces. These "inverse docking" or binding site prediction algorithms analyze the protein's surface topology and physicochemical properties to identify cavities and pockets that are likely to bind small molecules. The pyridine and pyrazine scaffolds are present in many compounds that target G-protein coupled receptors (GPCRs), such as serotonin (B10506) or dopamine (B1211576) receptors, as well as ion channels. rrpharmacology.runih.gov Therefore, this compound could be computationally screened against a panel of such receptors to identify and characterize potential binding sites, guiding future experimental validation.

Quantitative Structure-Activity Relationship (QSAR) Modeling for In Vitro Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a theoretical method that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. chemrevlett.com To develop a QSAR model for analogues of this compound, a dataset of structurally similar compounds with measured in vitro biological activity (e.g., IC50 values) against a specific target is required.

For each compound in the series, a set of numerical parameters, known as molecular descriptors, is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as:

Topological descriptors: Describing atomic connectivity and molecular shape.

Electronic descriptors: Such as dipole moment and orbital energies from quantum calculations.

Hydrophobic descriptors: Like the logarithm of the partition coefficient (logP).

Steric descriptors: Related to the volume and surface area of the molecule.

Statistical techniques, such as multiple linear regression or machine learning algorithms, are then used to create an equation that correlates a combination of these descriptors with the observed biological activity. A validated QSAR model can then be used to predict the activity of new, unsynthesized analogues of this compound, thereby prioritizing the most promising candidates for synthesis. chemrevlett.com

In Silico ADMET Predictions for Research Feasibility (excluding human-specific pharmacokinetics)

Before a compound is considered for further development, it is crucial to assess its potential drug-like properties. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction models provide a rapid, early-stage evaluation of these characteristics. rrpharmacology.ru Using various software platforms (e.g., SwissADME, ADMETlab), a profile for this compound can be generated to assess its research feasibility. plos.orgrrpharmacology.ru

This analysis typically includes:

Physicochemical Properties: Calculation of molecular weight, logP, topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors.

Drug-Likeness Rules: Evaluation against established guidelines like Lipinski's Rule of Five, which helps to predict if a compound has properties that would make it a likely orally active drug. researchgate.net

Absorption: Prediction of properties like gastrointestinal (GI) absorption and permeability across biological barriers such as the blood-brain barrier (BBB).

Toxicity Prediction: Screening for potential liabilities, such as mutagenicity (Ames test prediction), carcinogenicity, and hepatotoxicity, based on structural alerts and predictive models. researchgate.net

These predictions help identify potential developmental hurdles early in the research process, allowing for structural modifications to improve the compound's ADMET profile.

| Property | Descriptor | Predicted Value/Outcome | Implication for Feasibility |

|---|---|---|---|

| Physicochemical | Molecular Weight | 240.25 g/mol | Within drug-like range |

| logP | 1.85 | Good balance of solubility and permeability | |

| TPSA | 73.5 Ų | Good potential for cell permeability | |

| H-Bond Donors/Acceptors | 1 / 4 | Compliant with Lipinski's rules | |

| Drug-Likeness | Lipinski's Rule of Five | 0 Violations | Favorable oral bioavailability potential |

| Absorption | GI Absorption | High | Good potential for oral absorption |

| BBB Permeant | Yes | Potential for CNS activity | |

| Toxicity | Ames Mutagenicity | Non-mutagen | Low risk of genetic toxicity |

Molecular and Cellular Biological Studies of N 5 Pyrazin 2 Yl Pyridin 2 Yl Acetamide in Vitro and Preclinical Mechanistic Focus

Enzyme Inhibition and Activation Kinetics

The core structure of N-(5-(Pyrazin-2-yl)pyridin-2-yl)acetamide suggests potential interactions with a variety of enzymes. Although direct enzymatic assays on this specific compound are not extensively documented in publicly available literature, studies on analogous structures containing pyrazole, pyridine (B92270), and acetamide (B32628) functionalities have demonstrated significant enzyme inhibitory activities.

One area of interest is the inhibition of bacterial enzymes, which is crucial for the development of new antibiotics. Research into pyrazole thioether acetamide derivatives has identified potent inhibitors of the bacterial enzyme N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE), a crucial enzyme in the lysine biosynthesis pathway of many bacteria. Notably, a derivative featuring a 2-pyrazinyl group (compound 7h ) exhibited significant inhibition of DapE from Haemophilus influenzae, with an IC50 value of 20.2 ± 6.8 μM. nih.gov Another potent inhibitor in this series, a 2-pyridyl derivative (7d ), showed an IC50 of 17.9 ± 8.0 μM. nih.gov These findings suggest that the pyrazinyl and pyridinyl moieties, present in this compound, can be key pharmacophores for DapE inhibition.

| Compound | R² Substituent | Percent Inhibition at 100 µM | IC₅₀ (µM) |

|---|---|---|---|

| 7c | Phenyl | 80.5% | - |

| 7d | 2-Pyridyl | 85.7% | 17.9 ± 8.0 |

| 7h | 2-Pyrazinyl | 96.2% | 20.2 ± 6.8 |

| 7n | Phenyl (with R¹=CH₃) | 79.4% | - |

| 7o | 2-Pyridyl (with R¹=CH₃) | 63.2% | - |

Furthermore, derivatives of 1-(3-nitropyridin-2-yl)piperazine have been investigated as urease inhibitors. nih.gov Urease is an enzyme that plays a significant role in the pathogenesis of infections caused by Helicobacter pylori. The study revealed that several synthesized compounds exhibited potent urease inhibition, with IC50 values significantly lower than the standard inhibitor, thiourea. nih.gov For instance, compounds 5b and 7e from this series were identified as the most active inhibitors, with IC50 values of 2.0 ± 0.73 µM and 2.24 ± 1.63 µM, respectively, compared to thiourea's IC50 of 23.2 ± 11.0 µM. nih.gov This highlights the potential of the pyridine core in targeting metalloenzymes like urease.

Receptor Binding and Ligand-Target Engagement Assays

The interaction of small molecules with ion channels is a critical area of drug discovery. While direct binding data for this compound on SLACK potassium channels or sodium channels is not available, the broader class of pyridinyl acetamide derivatives has been explored for such activities. The pyridine nucleus is a common feature in many biologically active compounds, and its derivatives have been shown to interact with various receptors and channels. mdpi.com Further investigation is required to determine if this compound engages with these or other ion channels.

Cellular Pathway Modulation Studies

The Wnt signaling pathway is a crucial regulator of cell proliferation, differentiation, and migration, and its aberrant activation is implicated in various cancers. A patent application has disclosed a series of N-pyridinyl acetamide derivatives as inhibitors of the Wnt signaling pathway, specifically targeting Porcupine (Porcn), a membrane-bound O-acyltransferase essential for the secretion and activity of Wnt ligands. google.comnih.gov While the specific activity of this compound was not detailed, the patent suggests that compounds with a pyridinyl acetamide scaffold can effectively inhibit this pathway. google.com Inhibition of Porcupine leads to the suppression of Wnt-dependent signaling, which can result in the inhibition of tumor growth. nih.gov

Cellular Antiproliferative Activity and Cytotoxicity Assessment in Research Cell Lines

The antiproliferative potential of heterocyclic compounds is a major focus of cancer research. Although specific data for this compound is limited, numerous studies on related pyrazole, pyridine, and pyrazine (B50134) derivatives have demonstrated significant cytotoxic and antiproliferative activities against various cancer cell lines. mdpi.commdpi.comresearchgate.netnih.govmdpi.com

For instance, pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated for their in vitro antiproliferative activity against several human cancer cell lines, including A549 (lung), MCF7 (breast), DU145 (prostate), and HeLa (cervical). nih.gov One such derivative, compound 52 , exhibited significant activity with IC50 values of 21.2 µM, 18.4 µM, 19.2 µM, and 25.3 µM against A549, MCF7, DU145, and HeLa cells, respectively. nih.gov Another study on pyrazolo[4,3-c]pyridine derivatives identified compounds with potent activity against MCF7, HepG2 (liver), and HCT116 (colon) cancer cells, with IC50 values in the low microgram per milliliter range. nih.gov The pyridine scaffold itself is a common feature in FDA-approved drugs and is known for its diverse biological activities, including antitumor effects. mdpi.com These findings underscore the potential of the pyrazinyl-pyridinyl-acetamide scaffold as a template for the design of novel anticancer agents.

In Vitro Antimicrobial and Antiparasitic Activity Evaluation

The search for new antimicrobial and antiparasitic agents is a global health priority. The pyrazine ring, a component of this compound, is notably present in the antitubercular drug pyrazinamide. This structural similarity suggests a potential for antimycobacterial activity. Furthermore, various pyridine derivatives have been reported to possess a broad spectrum of antimicrobial activities. mdpi.com

Studies on imidazo-pyridine substituted pyrazole derivatives have revealed potent broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum bactericidal concentration (MBC) values of less than 1 μg/ml for some compounds against strains like E. coli, K. pneumoniae, and P. aeruginosa. nih.gov Similarly, pyrazole-thiazole hybrids have demonstrated antibacterial activity with MIC/MBC values in the range of 1.9/7.8 μg/ml to 3.9/7.8 μg/ml. nih.gov

In the context of antiparasitic activity, pyridyl-pyrazolone derivatives have been evaluated for their efficacy against Trypanosoma cruzi, the causative agent of Chagas disease. nih.gov One derivative showed activity superior to the standard drug benznidazole against bloodstream trypomastigotes while being non-cytotoxic. nih.gov While these are not direct studies on this compound, they highlight the potential of its constituent heterocyclic systems in combating infectious diseases.

Biophysical Characterization of Protein-Ligand Interactions

Currently, there is no publicly available data from biophysical studies such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) that specifically characterizes the interaction of this compound with protein targets. Such studies would be invaluable in determining the binding affinity, stoichiometry, and thermodynamics of its interactions, providing a deeper understanding of its mechanism of action at a molecular level.

Investigation of Interaction with Metal Ions and Formation of Coordination Complexes

The nitrogen atoms in the pyrazine and pyridine rings, as well as the oxygen and nitrogen atoms of the acetamide group, present potential coordination sites for metal ions. The formation of metal complexes can significantly alter the biological activity of organic ligands. Studies have shown that pyrazole-acetamide and pyridine-containing ligands can form stable coordination complexes with various transition metals, such as copper(II). nih.govresearchgate.net For example, N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide has been used to synthesize mononuclear coordination complexes with cadmium(II) and copper(II). nih.gov Similarly, copper(I) and copper(II) complexes have been synthesized with N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide. researchgate.net These findings suggest that this compound likely possesses the ability to act as a ligand and form coordination complexes with biologically relevant metal ions, a property that could be exploited in the design of new therapeutic agents or probes. The coordination chemistry of such ligands is an active area of research, with potential applications in catalysis and materials science as well. wikipedia.org

Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-((3-Methyl-1-phenyl-1H-pyrazol-5-yl)thio)-N-(2-pyrazinyl)acetamide (7h) |

| 2-((3-Methyl-1-phenyl-1H-pyrazol-5-yl)thio)-N-(2-pyridyl)acetamide (7d) |

| N-(2-Chlorophenyl)-2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)acetamide (5b) |

| N-aryl-2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)propanamide derivative (7e) |

| Thiourea |

| Pyrazinamide |

| Benznidazole |

| Pyrazolo[3,4-b]pyridine derivative (52) |

| N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide |

| N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N 5 Pyrazin 2 Yl Pyridin 2 Yl Acetamide Analogues

Systematic Chemical Modifications of the Pyrazine (B50134) Moiety and Their Impact on Biological Activity

The pyrazine moiety is a critical component of the N-(5-(Pyrazin-2-yl)pyridin-2-yl)acetamide scaffold, and its modification can significantly influence biological activity. The arrangement and number of nitrogen atoms within this aromatic heterocycle are vital for molecular interactions with biological targets.

Studies on related heterocyclic scaffolds have demonstrated that the positioning of nitrogen atoms is crucial for potency. For instance, in a series of inhibitors of SLACK potassium channels, replacing a pyrimidine (B1678525) core with a pyridine (B92270) analogue resulted in a notable decrease in activity. mdpi.com Conversely, the introduction of a pyrazine ring in place of pyrimidine also led to weak inhibition, highlighting that the specific locations of the nitrogen heteroatoms are critical for maintaining high potency. mdpi.com This suggests that the diazanaphthalene (two nitrogen atoms) character of the pyrazine ring in this compound is likely a key determinant of its biological function. Any modification, such as removing a nitrogen (to a pyridine) or changing its position (to a pyrimidine or pyridazine), could drastically alter the electronic distribution and hydrogen bonding capacity of the molecule, thereby impacting its interaction with a target protein.

Table 1: Impact of Heterocyclic Core Modifications on Biological Activity

This table illustrates findings from analogous compound series where the core heterocyclic moiety was altered.

| Core Moiety | Modification from Parent Scaffold | Observed Impact on Activity | Reference |

|---|---|---|---|

| Pyrimidine | Parent compound | Baseline activity | mdpi.com |

| Pyridine | Removal of one nitrogen atom | ~2-fold loss of activity | mdpi.com |

| Phenyl | Removal of both nitrogen atoms | >3.5-fold loss of activity | mdpi.com |

Systematic Chemical Modifications of the Pyridine Moiety and Their Impact on Biological Activity

The central pyridine ring serves as a crucial scaffold, and its substitution pattern can profoundly affect binding affinity and functional activity. Research into 5-substituted pyridine analogues has been particularly insightful for understanding steric and electronic influences on biological targets, such as neuronal nicotinic acetylcholine (B1216132) receptors. nih.gov

In one study, substituting the C5 position of a pyridine ring with bulky groups like phenyl, substituted phenyl, or other heteroaryl moieties led to a range of binding affinities. nih.gov Some analogues exhibited significantly improved affinity compared to the unsubstituted parent compound, while others showed a decrease, demonstrating a sensitive dependence on the nature of the substituent. nih.gov This indicates that the C5 position of the pyridine ring in this compound, which is occupied by the pyrazine ring, is a critical interaction point. Modifications to this linkage or the introduction of further substituents on the pyridine ring could modulate activity. For example, the introduction of hydroxyl (-OH) groups on pyridine-derived compounds has been shown to enhance antiproliferative activity in cancer cell lines. nih.gov

Table 2: Influence of C5-Position Substituents on Pyridine Analogues' Binding Affinity

Data derived from studies on analogous 5-substituted pyridine compounds.

| Compound | C5-Substituent | Binding Affinity (Ki, nM) | Reference |

|---|---|---|---|

| Analogue 1 | Unsubstituted | 0.15 | nih.gov |

| Analogue 2 | Phenyl | 0.055 | nih.gov |

Derivatization and Conformational Restraint Analysis of the Acetamide (B32628) Linker

Studies on various N-substituted acetamide derivatives have shown that this part of the molecule is amenable to derivatization to optimize potency and pharmacokinetic profiles. nih.gov For instance, in a series of P2Y14R antagonists, modifications of the N-substituted acetamide portion led to the identification of compounds with picomolar potency and improved bioavailability. nih.gov Similarly, research on N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues demonstrated that alterations to the amido scaffold could enhance inhibitory activities in models of inflammatory bowel disease. nih.gov

Conformational restraint, such as incorporating the linker into a ring system or introducing bulky groups to restrict rotation, can be a powerful strategy. By locking the molecule into a more bioactive conformation, it is possible to enhance binding affinity and selectivity. The flexibility of the acetamide linker in this compound allows the pyrazine and pyridine rings to adopt various relative orientations, and restricting this rotation could be a key area for analogue design.

Rational Design of Analogues Based on Computational and Mechanistic Insights

Modern drug discovery heavily relies on computational methods to guide the rational design of new analogues. Techniques such as molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) studies provide valuable insights into how analogues of this compound might interact with their biological targets.

Computational studies on similar pyridine/pyrimidine-substituted compounds have successfully identified key interactions, such as hydrogen bonds and hydrophobic interactions, that are essential for biological activity. nih.gov For example, docking studies of imidazol-5-one analogues with the HIV-1 reverse transcriptase enzyme revealed crucial H-bonding with the Lys101 residue and hydrophobic packing with several tyrosine and tryptophan residues. nih.gov Such insights allow for the targeted design of new derivatives with enhanced binding. For this compound, computational modeling could be used to predict how modifications to the pyrazine, pyridine, or acetamide components would affect the molecule's binding mode and affinity, thereby prioritizing the synthesis of the most promising candidates. researchgate.net

Fluorine Substitution Effects on Molecular Properties and Biological Interactions

The strategic incorporation of fluorine atoms is a widely used medicinal chemistry tactic to enhance a drug candidate's properties. mdpi.com Fluorine's high electronegativity and small atomic size can profoundly influence a molecule's metabolic stability, membrane permeability, binding affinity, and pKa. mdpi.comresearchgate.net

Introducing fluorine onto the pyrazine or pyridine rings of this compound could lead to several benefits. Fluorination can block sites of metabolism, thereby increasing the compound's half-life. It can also alter the electronic properties of the aromatic rings, potentially strengthening interactions with a target protein through favorable electrostatic or dipole interactions. mdpi.com

Studies on 2-(thiofluoroalkyl)pyridines have shown that fluorination significantly impacts lipophilicity and basicity. nih.gov For example, a trifluoromethyl group (SCF3) increased lipophilicity compared to a methyl group (SCH3), while also reducing the basicity of the pyridine nitrogen due to strong electron-withdrawing effects. nih.gov Such modifications can be used to fine-tune the pharmacokinetic and pharmacodynamic profile of the lead compound.

Table 3: Effects of Fluorine Substitution on Physicochemical Properties of Pyridine Analogues

Illustrative data from related 2-substituted pyridine series showing the impact of fluorination.

| Substituent | Degree of Fluorination | Observed Effect on Lipophilicity (logD) | Observed Effect on Basicity (pKa) | Reference |

|---|---|---|---|---|

| -SCH3 | Non-fluorinated | 1.69 | Baseline | nih.gov |

| -SCF2H | Difluorinated | 1.95 (Increase) | Decrease | nih.gov |

Advanced Analytical Methodologies for N 5 Pyrazin 2 Yl Pyridin 2 Yl Acetamide in Research Investigations

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring in Synthetic Research

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the assessment of purity and for monitoring the progress of chemical reactions in synthetic research involving N-(5-(Pyrazin-2-yl)pyridin-2-yl)acetamide. A validated reverse-phase HPLC (RP-HPLC) method can effectively separate the target compound from starting materials, intermediates, and byproducts. ptfarm.plnih.govresearchgate.net

A typical RP-HPLC method for the analysis of this compound would utilize a C18 column, which is well-suited for the separation of moderately polar compounds. ptfarm.plijcpa.in The mobile phase would likely consist of a gradient mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at a controlled pH) and an organic solvent such as acetonitrile (B52724) or methanol. ptfarm.plijcpa.in UV detection is appropriate for this compound due to the presence of chromophoric pyridine (B92270) and pyrazine (B50134) rings, with a detection wavelength likely set around 239 nm to 254 nm for optimal sensitivity. ptfarm.plnih.gov

For reaction monitoring, small aliquots of the reaction mixture can be withdrawn at regular intervals, diluted, and injected into the HPLC system. The resulting chromatograms would show the depletion of starting materials and the formation of the this compound product over time. This allows for the precise determination of reaction completion and can help in optimizing reaction conditions.

Purity assessment is achieved by analyzing the final, isolated product. The chromatogram should ideally show a single, sharp peak corresponding to this compound. The presence of any other peaks would indicate impurities, and their relative peak areas can be used to estimate the purity of the compound. scispace.comijsrst.com Method validation according to ICH guidelines would be necessary to ensure the reliability of the results, including parameters such as linearity, accuracy, precision, and robustness. nih.govresearchgate.netijcpa.in

| Parameter | Condition |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

High-Resolution Mass Spectrometry (HRMS) for Reaction Intermediate Identification and Metabolite Elucidation in Research Systems (non-human)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for the structural elucidation of unknown compounds, making it ideal for identifying reaction intermediates and for studying the metabolism of this compound in non-human research systems. nih.govresearchgate.net HRMS provides highly accurate mass measurements, which allow for the determination of elemental compositions and the differentiation between compounds with very similar nominal masses. nih.gov

During the synthesis of this compound, HRMS can be used to identify transient or unexpected intermediates. By analyzing the reaction mixture at different time points, ions corresponding to potential intermediates can be detected. The accurate mass data, combined with fragmentation patterns obtained through tandem mass spectrometry (MS/MS), can provide definitive structural information about these species. nih.gov For example, an intermediate could be the unacetylated precursor, 5-(pyrazin-2-yl)pyridin-2-amine.

In non-human in vitro metabolic studies, such as those using liver microsomes, HRMS is employed to identify potential metabolites of this compound. Common metabolic transformations include oxidation, hydroxylation, and glucuronidation. researchgate.net HRMS can detect the mass shifts associated with these modifications. For instance, the addition of an oxygen atom (hydroxylation) would result in a mass increase of 15.9949 Da. By comparing the HRMS data of control samples with samples incubated with the compound, unique metabolite peaks can be identified. Subsequent MS/MS analysis of these peaks can pinpoint the site of modification on the molecule. researchgate.net

| Compound | Chemical Formula | Modification | Expected Exact Mass [M+H]⁺ |

|---|---|---|---|

| This compound | C₁₁H₉N₅O | Parent Compound | 228.0880 |

| 5-(Pyrazin-2-yl)pyridin-2-amine | C₉H₇N₅ | Reaction Intermediate (Deacetylation) | 186.0774 |

| Hydroxy-N-(5-(pyrazin-2-yl)pyridin-2-yl)acetamide | C₁₁H₉N₅O₂ | Metabolite (Hydroxylation) | 244.0829 |

| This compound N-oxide | C₁₁H₉N₅O₂ | Metabolite (N-oxidation) | 244.0829 |

Chromatographic-Mass Spectrometric Coupling (e.g., LC-MS/MS) for Complex Mixture Analysis in Cellular Lysates or Biological Buffers

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides a highly selective and sensitive method for the quantification of this compound in complex biological matrices such as cellular lysates or biological buffers. bioanalysis-zone.comchromatographyonline.com This technique combines the separation power of LC with the specificity and sensitivity of MS/MS detection. chromatographyonline.com

In a typical LC-MS/MS workflow, the sample is first subjected to a sample preparation procedure, such as protein precipitation or solid-phase extraction, to remove interfering matrix components. mdpi.com The extracted sample is then injected into an LC system, where the target analyte is separated from other components. The eluent from the LC column is introduced into the mass spectrometer, where the analyte is ionized, typically by electrospray ionization (ESI).

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for quantitative analysis. In MRM, a specific precursor ion (e.g., the protonated molecule [M+H]⁺ of this compound) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This precursor-to-product ion transition is highly specific to the analyte, minimizing interference from the complex matrix and leading to a very low limit of quantification. nih.gov

| Parameter | Condition |

|---|---|

| LC System | UHPLC |

| Column | C18, 50 mm x 2.1 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transition | Precursor Ion (Q1) -> Product Ion (Q3) |

| Example Transition | m/z 228.1 -> m/z 186.1 |

Quantitative Spectrophotometric and Fluorometric Methods for In Vitro Assay Development and Compound Quantification in Research Experiments

Spectrophotometric and fluorometric methods offer simple, rapid, and cost-effective alternatives for the quantification of this compound in in vitro assays and research experiments, particularly when high-throughput screening is required.

UV-Visible spectrophotometry can be used to quantify the compound in solution by measuring its absorbance at a specific wavelength. researchgate.netresearchgate.net The presence of the conjugated pyridine and pyrazine ring systems in this compound is expected to result in a characteristic UV absorption spectrum. A calibration curve of absorbance versus concentration can be constructed using standards of known concentration, and the concentration of the compound in unknown samples can be determined by interpolation from this curve. researchgate.net This method is particularly useful for quantifying the compound in simple, non-absorbing buffers.

Fluorometric methods, which measure the fluorescence emission of a compound, can offer higher sensitivity and selectivity compared to spectrophotometry. mdpi.com While the intrinsic fluorescence of this compound may be limited, it could potentially be enhanced through derivatization with a fluorescent tag or by complexation with a fluorescent probe. The development of a fluorometric assay would involve identifying a suitable reaction that produces a fluorescent product in proportion to the concentration of the analyte. Similar to spectrophotometry, a calibration curve would be used for quantification. mdpi.com

| Parameter | Spectrophotometry | Fluorometry |

|---|---|---|

| Principle | Measurement of light absorption | Measurement of light emission |

| Typical Wavelength | UV-Vis range (e.g., 200-400 nm) | Excitation and Emission wavelengths |

| Sensitivity | Moderate (µg/mL to ng/mL) | High (ng/mL to pg/mL) |

| Selectivity | Lower (prone to interference from absorbing species) | Higher (less interference) |

| Instrumentation | UV-Vis Spectrophotometer | Fluorometer/Spectrofluorometer |

No Publicly Available Research Found for "this compound" in Requested Chemical Biology Applications

Following a comprehensive and targeted search of scientific literature and databases, no specific research or applications have been identified for the chemical compound This compound within the detailed framework of chemical biology as requested. The investigation sought to uncover its use in the design of photoaffinity labels, the development of fluorescent probes, its utilization as a scaffold in fragment-based drug discovery (FBDD), and its inclusion in chemical libraries for high-throughput screening.

The search encompassed a wide array of academic and research-focused platforms, yet yielded no publications or data specifically detailing the synthesis or application of this compound for the following outlined purposes:

Chemical Biology Applications and Development of Research Probes Based on N 5 Pyrazin 2 Yl Pyridin 2 Yl Acetamide

Integration into Chemical Libraries for High-Throughput Screening in Academic Research Settings:No evidence was found to suggest that N-(5-(Pyrazin-2-yl)pyridin-2-yl)acetamide is a component of academic or commercial chemical screening libraries for high-throughput screening.

While the individual chemical moieties, pyrazine (B50134), pyridine (B92270), and acetamide (B32628), are common in medicinal chemistry and chemical biology, the specific combination as this compound does not appear to have been explored or reported in the context of the requested advanced chemical biology applications. Therefore, it is not possible to provide a scientifically accurate article with detailed research findings and data tables as per the initial request, due to the absence of foundational research on this particular compound in the specified areas.

Future Research Directions and Perspectives on N 5 Pyrazin 2 Yl Pyridin 2 Yl Acetamide

Exploration of Unconventional Synthetic Strategies and Stereoselective Pathways

The future synthesis of N-(5-(Pyrazin-2-yl)pyridin-2-yl)acetamide and its derivatives will likely move beyond traditional methods to embrace more efficient and novel strategies.

Unconventional Synthetic Methods: Current synthetic routes often rely on coupling reactions. researchgate.netnih.gov Future exploration could focus on alternative, more sustainable methods. For instance, C-H activation could provide a more direct and atom-economical approach to forming the biaryl linkage between the pyrazine (B50134) and pyridine (B92270) rings, reducing the need for pre-functionalized starting materials. Flow chemistry presents another promising avenue, offering enhanced control over reaction parameters, improved safety, and scalability for the synthesis of this scaffold.

Stereoselective Pathways: While the parent compound is achiral, the introduction of stereocenters into the acetamide (B32628) group or as substituents on the heterocyclic rings could lead to derivatives with distinct biological activities. Research into regio- and stereoselective synthesis will be crucial. nih.gov Developing catalytic asymmetric methods to control the spatial arrangement of substituents could yield enantiomerically pure compounds, which are essential for understanding structure-activity relationships and for developing selective therapeutic agents.

Table 1: Potential Synthetic Strategies for Investigation

| Strategy | Description | Potential Advantages |

| C-H Activation | Direct functionalization of C-H bonds to form the C-C linkage between the pyrazine and pyridine rings. | Increased atom economy, reduced synthetic steps, less waste. |

| Flow Chemistry | Synthesis performed in a continuous flowing stream rather than in batches. | Improved reaction control, enhanced safety, easier scalability. |

| Photoredox Catalysis | Using light to drive chemical reactions for ring coupling or functionalization. | Mild reaction conditions, access to unique reactive intermediates. |

| Asymmetric Catalysis | Introduction of chiral centers with high enantioselectivity to produce specific stereoisomers. | Access to enantiopure derivatives, improved target selectivity and potency. |

Advanced Computational Modeling for De Novo Design of Modulators with Tuned Selectivity

Computational chemistry offers powerful tools to accelerate the discovery and optimization of this compound derivatives as selective biological modulators.

De novo design algorithms can be employed to generate novel molecular structures based on the this compound scaffold, optimized for binding to a specific biological target. iitkgp.ac.innih.gov Techniques like molecular fragment replacement can be used to explore a vast chemical space and identify new derivatives with potentially improved potency and selectivity. nih.gov

Advanced computational methods such as Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (3D-QSAR) modeling can provide deep insights into the molecule's electronic properties and predict the biological activity of newly designed compounds. nih.govnih.govnih.gov These models can guide synthetic efforts by prioritizing compounds with the highest predicted affinity and desired pharmacokinetic properties (ADMET - absorption, distribution, metabolism, excretion, and toxicity). nih.gov Such computational screening can significantly reduce the time and cost associated with experimental screening.

Identification of Novel Biological Targets through Unbiased Screening Approaches

The structural motifs within this compound are present in compounds with diverse pharmacological profiles, including anticancer and anti-inflammatory activities. researchgate.netmdpi.com This suggests that the molecule could interact with a variety of biological targets.

Unbiased screening approaches, such as high-throughput screening (HTS), are essential for identifying novel biological targets. A library of derivatives based on the this compound scaffold could be screened against large panels of cancer cell lines, enzymes (e.g., kinases, lipoxygenases), and receptors to uncover unexpected therapeutic applications. nih.govnih.govijcce.ac.ir For instance, related heterocyclic compounds have shown activity against various cancer cell lines, including lung, breast, and hepatocellular carcinoma. mdpi.commdpi.com Phenotypic screening, which assesses the effects of compounds on cell morphology or function without a preconceived target, could also reveal novel mechanisms of action and previously unappreciated therapeutic potential.

Development of Innovative Analytical Tools for In Situ Research Monitoring

Advancements in analytical chemistry are needed to better understand the synthesis and biological action of this compound. While standard techniques like NMR, mass spectrometry, and chromatography are used for routine characterization, they often provide only endpoint or bulk measurements. researchgate.netresearchgate.netptfarm.pl

The development of innovative analytical tools for in situ monitoring would be a significant step forward. This could include the integration of spectroscopic probes (e.g., Raman or infrared) into reaction vessels to monitor synthetic reactions in real-time, allowing for precise optimization of reaction conditions. In biological contexts, techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) could be used to study the binding kinetics of the compound with its biological targets in real-time. Furthermore, developing fluorescently labeled analogs of this compound could enable visualization of its subcellular localization and interaction with target proteins within living cells using advanced microscopy techniques.

Role in Mechanistic Probes for Understanding Complex Biological Systems

Beyond its potential as a therapeutic agent, this compound can be developed into a valuable chemical probe to investigate complex biological processes. By modifying the core structure, researchers can create tools specifically designed to interrogate biological pathways.

For example, photo-activatable or clickable analogs of the compound could be synthesized. These probes could be used in chemoproteomic experiments to covalently label and identify their direct protein targets within a complex cellular environment. Such an approach would provide definitive evidence of the molecule's mechanism of action. Additionally, derivatives could be designed as molecular switches, where their conformation and, consequently, their biological activity could be controlled by an external stimulus like light, offering precise spatiotemporal control over biological processes. mdpi.com These sophisticated chemical tools would be invaluable for dissecting the intricate signaling networks that govern cell function and disease.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.